Methyl oleate (CAS 112-62-9) is a monounsaturated fatty acid methyl ester (C18:1 FAME) that serves as a critical intermediate, solvent, and basestock in industrial chemistry and biofuel formulation. Structurally, it features a single cis-double bond at the ninth carbon position, which dictates its physical and chemical behavior. In procurement contexts, methyl oleate is prioritized because it strikes a measurable balance between the cold-flow processability of polyunsaturated esters and the oxidative stability of fully saturated esters [1]. Its predictable kinematic viscosity (~4.5 mm²/s at 40 °C) and well-defined reactivity make it a reliable precursor for epoxidized plasticizers, lubricants, and agricultural adjuvants where crude FAME mixtures introduce unacceptable variability.
Substituting high-purity methyl oleate with crude biodiesel (mixed FAMEs) or closely related analogs like methyl stearate (C18:0) or methyl linoleate (C18:2) introduces severe process and performance liabilities. Saturated analogs such as methyl stearate precipitate at room temperature, requiring heated handling systems to maintain flow. Conversely, polyunsaturated analogs like methyl linoleate undergo rapid autoxidation and polymerization, reducing shelf-life and causing sludge formation in lubricants. In precision synthesis, such as epoxidation for PVC plasticizers, mixed double-bond profiles from crude mixtures lead to unpredictable reaction exotherms and unwanted cross-linking from diepoxides [1]. Consequently, pure methyl oleate is required when manufacturers need to guarantee both liquid-phase handling and long-term oxidative stability.
Oxidative stability is a primary failure point for bio-based lubricants and fuels. When subjected to standardized oxidation testing, methyl oleate demonstrates significantly higher resistance to autoxidation compared to its polyunsaturated counterparts. Relative oxidation rates reveal that methyl linoleate (C18:2) oxidizes approximately 41 times faster than methyl oleate [1]. This disparity means that substituting methyl oleate with linoleate-rich crude mixtures leads to rapid rancidity, acid accumulation, and polymerization.
| Evidence Dimension | Relative Oxidation Rate |
| Target Compound Data | Baseline rate = 1 (Highly stable induction period) |
| Comparator Or Baseline | Methyl linoleate (Rate = 41x faster oxidation) |
| Quantified Difference | Methyl oleate is ~41 times more oxidatively stable than its di-unsaturated analog. |
| Conditions | Standardized autoxidation rate testing (e.g., Rancimat method) |
Procuring pure methyl oleate prevents rapid rancidity and polymerization in basestocks, ensuring predictable shelf-life for lubricants and metalworking fluids.
For industrial formulations, the transition from liquid to solid dictates storage and pumping requirements. Methyl oleate features a melting point of approximately -20 °C, ensuring it remains fully liquid and pumpable at standard and sub-zero temperatures. In contrast, its fully saturated analog, methyl stearate, has a melting point of 39 °C [1]. Attempting to use methyl stearate as a substitute requires heated storage tanks and traced lines to prevent solidification, increasing operational costs.
| Evidence Dimension | Melting Point |
| Target Compound Data | ~ -20 °C (Liquid at room temperature) |
| Comparator Or Baseline | Methyl stearate (~ 39 °C, solid at room temperature) |
| Quantified Difference | A ~59 °C reduction in melting point compared to the fully saturated C18 ester. |
| Conditions | Standard atmospheric pressure thermal phase transition |
Allows for liquid-phase processing and formulation at room and sub-zero temperatures without the need for heating jackets, unlike saturated analogs.
In the production of epoxidized fatty acid methyl esters (EFAME) for PVC plasticizers, the number of double bonds directly impacts product quality. Methyl oleate, possessing a single double bond, yields near 100% selectivity to the mono-epoxide under controlled catalytic conditions. Conversely, methyl linoleate and crude FAME mixtures generate diepoxides and polyepoxides [1]. These polyepoxides act as cross-linking agents during subsequent resin curing, leading to undesirable viscosity spikes and loss of plasticizer flexibility.
| Evidence Dimension | Mono-epoxide Selectivity |
| Target Compound Data | ~100% selectivity to mono-epoxidized methyl oleate |
| Comparator Or Baseline | Methyl linoleate / Crude FAME (Yields diepoxides and polyepoxides) |
| Quantified Difference | Eliminates the polyepoxide fractions that cause unwanted cross-linking and viscosity spikes during resin curing. |
| Conditions | Catalytic epoxidation using hydrogen peroxide or peracids |
When synthesizing plasticizers or surfactants, using pure methyl oleate ensures predictable stoichiometry and prevents premature cross-linking.
In biofuel applications, the Cetane Number (CN) is the primary metric for ignition quality. Methyl oleate provides a CN of approximately 58-59, well above the minimum requirements for standard diesel engines. When compared to methyl linoleate, which yields a lower CN of 38-40 due to its multiple double bonds, methyl oleate demonstrates higher combustion efficiency [1]. This makes it a highly effective target molecule for 'designer' biodiesels aiming to balance engine performance with cold flow.
| Evidence Dimension | Cetane Number (CN) |
| Target Compound Data | CN ~ 58-59 |
| Comparator Or Baseline | Methyl linoleate (CN ~ 38-40) |
| Quantified Difference | An ~18-21 point increase in Cetane Number over di-unsaturated esters. |
| Conditions | Standardized engine ignition quality testing (ASTM D613 or IQT) |
Makes it the optimal standard or premium blendstock for renewable fuels, balancing high ignition quality with excellent cold-flow properties.
Because methyl oleate is ~41 times more oxidatively stable than methyl linoleate while retaining a low melting point (-20 °C), it is a highly effective choice for formulating bio-based lubricants, hydraulic fluids, and metalworking fluids. It provides the necessary low-temperature fluidity without the rapid sludge formation and rancidity associated with crude, linoleate-heavy FAME mixtures [1].
In the polymer industry, methyl oleate is utilized to synthesize epoxidized methyl oleate (EMO), a renewable plasticizer. Its single double bond ensures near total selectivity to the mono-epoxide, preventing the formation of diepoxides that cause unwanted cross-linking and embrittlement in PVC matrices, a common failure mode when utilizing crude vegetable oil esters [2].
With a Cetane Number of ~58-59, methyl oleate serves as a benchmark molecule for 'designer' biodiesel. It is procured as a reference standard and blendstock for fuel research because it balances the competing requirements of ignition quality and cold-weather operability, avoiding the performance trade-offs of saturated or polyunsaturated alternatives [3].
Irritant